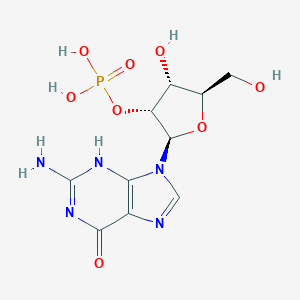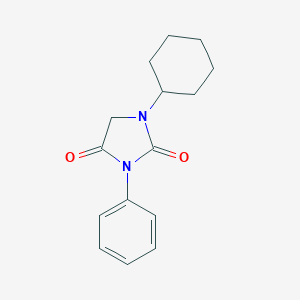
1-Fenil-3-(2-tiazolil)-2-tiourea
Descripción general
Descripción
1-Phenyl-3-(2-thiazolyl)-2-thiourea (PTTU) is a well-characterized dopamine β-hydroxylase inhibitor . It has been investigated as a potential therapeutic application for neurodegenerative disease caused by 6-hydroxydopamine . It is also known to inhibit melanogenesis .
Molecular Structure Analysis
The empirical formula of 1-Phenyl-3-(2-thiazolyl)-2-thiourea is C10H9N3S2. It has a molecular weight of 235.33 . The SMILES string representation of its structure is S=C(Nc1ccccc1)Nc2nccs2 .Physical and Chemical Properties Analysis
1-Phenyl-3-(2-thiazolyl)-2-thiourea has a melting point of 183-185°C (dec.) (lit.) .Aplicaciones Científicas De Investigación
Actividad antioxidante
Se ha descubierto que los derivados de tiazol, que incluyen "1-Fenil-3-(2-tiazolil)-2-tiourea", actúan como antioxidantes . Los antioxidantes son sustancias que pueden prevenir o retrasar el daño a las células causado por los radicales libres, moléculas inestables que el cuerpo produce como reacción a las presiones ambientales y otras.
Actividad analgésica
Se ha informado que los compuestos de tiazol tienen propiedades analgésicas . Esto significa que se pueden utilizar en el desarrollo de medicamentos para aliviar el dolor.
Actividad antiinflamatoria
Estos compuestos también exhiben efectos antiinflamatorios . Esto los hace potencialmente útiles en el tratamiento de afecciones caracterizadas por inflamación, como la artritis.
Actividad antimicrobiana
Se ha descubierto que los derivados de tiazol tienen propiedades antimicrobianas . Esto sugiere que podrían utilizarse en el desarrollo de nuevos antibióticos.
Actividad antiviral
“this compound” se ha evaluado en humanos contra el desafío del rinovirus 44 . Los resultados sugieren que puede reducir la replicación del virus en la nariz y disminuir la respuesta de anticuerpos en suero .
Actividad antitumoral y citotóxica
Se ha informado que los derivados de tiazol tienen actividades antitumorales y citotóxicas . Esto sugiere que podrían utilizarse en el desarrollo de nuevos tratamientos contra el cáncer.
Actividad neuroprotectora
Se ha descubierto que los compuestos de tiazol tienen efectos neuroprotectores . Esto significa que podrían utilizarse potencialmente en el tratamiento de enfermedades neurodegenerativas como el Alzheimer y el Parkinson.
Uso en crioprotección
“this compound” y sus análogos o miméticos se pueden utilizar para promover la multiplicación de melanocitos humanos in vitro o para criopreservarlos . Esto sugiere posibles aplicaciones en dermatología y ciencia cosmética.
Mecanismo De Acción
Target of Action
1-Phenyl-3-(2-thiazolyl)-2-thiourea (PTU) has been found to have diverse biological targets. It has been used to promote the multiplication of human melanocytes in vitro . Melanocytes are the primary cells responsible for producing melanin, the pigment that gives color to our skin, hair, and eyes. PTU’s role in promoting melanocyte multiplication suggests it may have potential applications in dermatology .
Mode of Action
It is known that ptu and its analogs or mimetics interact with melanocytes to promote their multiplication . This interaction likely involves the modulation of cellular signaling pathways that regulate cell proliferation.
Pharmacokinetics
In vitro studies suggest that ptu can be effectively used to promote melanocyte multiplication, indicating that it may have good bioavailability at least in a laboratory setting .
Result of Action
The primary result of PTU’s action is the promotion of melanocyte multiplication in vitro . This suggests that PTU could potentially be used in therapies aimed at increasing melanin production, such as in the treatment of conditions like vitiligo, where there is a loss of skin pigmentation.
Action Environment
The efficacy and stability of PTU can be influenced by various environmental factors. For instance, the concentration of PTU used can affect its ability to promote melanocyte multiplication . Other factors, such as the presence of other compounds or variations in pH, could also potentially influence PTU’s action.
Análisis Bioquímico
Biochemical Properties
1-Phenyl-3-(2-thiazolyl)-2-thiourea has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used to promote the multiplication of human melanocytes in vitro
Cellular Effects
The effects of 1-Phenyl-3-(2-thiazolyl)-2-thiourea on cells are diverse. It has been reported to promote the multiplication of human melanocytes in vitro . This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to interact with various biomolecules, potentially leading to changes in gene expression, enzyme inhibition or activation
Propiedades
IUPAC Name |
1-phenyl-3-(1,3-thiazol-2-yl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S2/c14-9(13-10-11-6-7-15-10)12-8-4-2-1-3-5-8/h1-7H,(H2,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZZOZBWAZHCAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20164153 | |
| Record name | Phenylthiazolylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14901-16-7 | |
| Record name | 1-Phenyl-3-(2-thiazolyl)-2-thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14901-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylthiazolylthiourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014901167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiourea, N-phenyl-N'-2-thiazolyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139257 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenylthiazolylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenyl-3-(thiazol-2-yl)thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.413 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLTHIAZOLYLTHIOUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YLB873BH59 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B87000.png)











